molecular formula C8H14 B13795040 3-Hexyne, 2,2-dimethyl- CAS No. 4911-60-8

3-Hexyne, 2,2-dimethyl-

Cat. No.: B13795040
CAS No.: 4911-60-8
M. Wt: 110.20 g/mol
InChI Key: XYBFBXTUWDPXLK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-hexyne is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its branched structure, with two methyl groups attached to the second carbon atom of the hexane chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-hexyne can be synthesized through various methods. One common approach involves the alkylation of acetylide anions. For instance, the reaction between the anion of 3,3-dimethyl-1-butyne and iodoethane can yield 2,2-dimethyl-3-hexyne . This reaction typically requires a strong base, such as sodium amide, to generate the acetylide anion, and is conducted under anhydrous conditions to prevent side reactions.

Industrial Production Methods: Industrial production of 2,2-dimethyl-3-hexyne often involves the use of elimination reactions of dihalides. For example, a double elimination reaction using vicinal or geminal dihalides can produce the desired alkyne . This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-hexyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium amide in liquid ammonia for generating acetylide anions.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of extended carbon chains with new carbon-carbon bonds.

Scientific Research Applications

2,2-Dimethyl-3-hexyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-hexyne involves its reactivity as an alkyne. The carbon-carbon triple bond is highly reactive, allowing the compound to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in hydrogenation reactions, the alkyne interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the triple bond .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-3-hexyne is unique due to its branched structure, which imparts different physical and chemical properties compared to straight-chain alkynes. The presence of two methyl groups at the second carbon atom influences its reactivity and interactions with other molecules .

Properties

CAS No.

4911-60-8

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

2,2-dimethylhex-3-yne

InChI

InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h5H2,1-4H3

InChI Key

XYBFBXTUWDPXLK-UHFFFAOYSA-N

Canonical SMILES

CCC#CC(C)(C)C

Origin of Product

United States

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